2-Fluoro-4-(methylsulfonyl)nitrobenzene
Overview
Description
2-Fluoro-4-(methylsulfonyl)nitrobenzene is a chemical compound with the molecular formula C7H6FNO4S. It is a yellow crystalline solid that belongs to the class of nitrobenzenes. This compound is known for its applications in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
The compound contains a nitro group (-NO2), a methylsulfonyl group (-SO2CH3), and a fluorine atom attached to a benzene ring. The nitro group is a strong electron-withdrawing group, which can make the benzene ring more susceptible to electrophilic aromatic substitution reactions . The methylsulfonyl group is also an electron-withdrawing group, which can further activate the benzene ring towards electrophilic substitution. The fluorine atom is a small, highly electronegative atom, which can form strong bonds with carbon and influence the reactivity and properties of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene typically involves the nitration of fluorobenzene derivatives followed by sulfonation. One common method involves the reaction of 2-fluorobenzene with sulfuric acid and nitric acid under controlled conditions to introduce the nitro and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylsulfonyl)nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(methylsulfonyl)nitrobenzene is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(methylsulfonyl)nitrobenzene: Similar in structure but with different positional isomerism.
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene: Another positional isomer with distinct chemical properties.
Uniqueness
2-Fluoro-4-(methylsulfonyl)nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and sulfonyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-fluoro-4-methylsulfonyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYCKUEQBPTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700185 | |
Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220455-42-5 | |
Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.